
Ethyl 4-(3,5-difluorophenyl)thiazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-DIFLUORO-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a difluorophenyl group attached to the thiazole ring, along with a carboxylic acid ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-DIFLUORO-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone. The reaction is usually carried out under reflux conditions in the presence of a base, such as potassium carbonate, in a polar solvent like ethanol.
-
Introduction of the Difluorophenyl Group: : The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a difluorobenzene derivative with a suitable nucleophile, such as a thiazole intermediate, under basic conditions.
-
Esterification: : The carboxylic acid group can be esterified using an alcohol, such as ethanol, in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of 4-(3,5-DIFLUORO-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(3,5-DIFLUORO-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted thiazole derivatives with various functional groups replacing the difluorophenyl group.
科学的研究の応用
4-(3,5-DIFLUORO-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 4-(3,5-DIFLUORO-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
Similar Compounds
4-Phenylthiazole-2-carboxylic acid ethyl ester: Lacks the difluorophenyl group, resulting in different chemical and biological properties.
4-(3,5-Dichloro-phenyl)-thiazole-2-carboxylic acid ethyl ester: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and biological activity.
Uniqueness
4-(3,5-DIFLUORO-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C12H9F2NO2S |
|---|---|
分子量 |
269.27 g/mol |
IUPAC名 |
ethyl 4-(3,5-difluorophenyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C12H9F2NO2S/c1-2-17-12(16)11-15-10(6-18-11)7-3-8(13)5-9(14)4-7/h3-6H,2H2,1H3 |
InChIキー |
BLTIOCOELZJEIY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC(=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


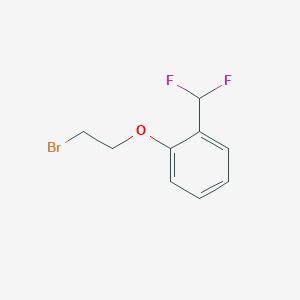
![(But-3-en-1-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B14866681.png)
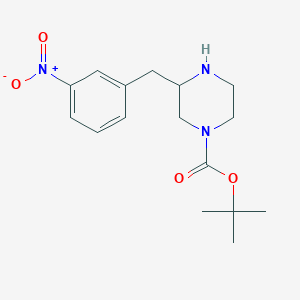
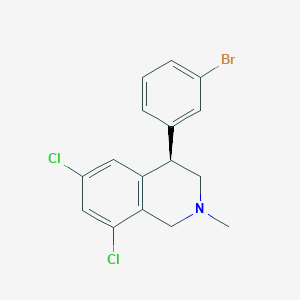
![7-Methyl-7-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14866704.png)
![2-Iodo-4,5,6,7-tetrahydrothieno[2,3-C]pyridine](/img/structure/B14866709.png)
![[(1S,4S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate](/img/structure/B14866713.png)
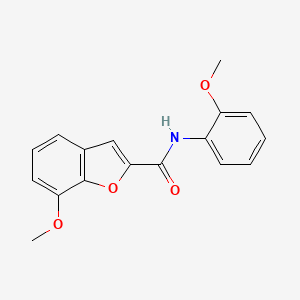


![4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-9-ol](/img/structure/B14866736.png)
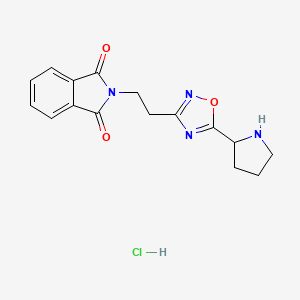
![6-Nitroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B14866744.png)

